molecular formula C7H6NO3P B103271 (4-Cyanophenyl)phosphonic acid CAS No. 16672-78-9

(4-Cyanophenyl)phosphonic acid

Cat. No.: B103271
CAS No.: 16672-78-9
M. Wt: 183.1 g/mol
InChI Key: VRNGJVDKKRAVFE-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H6NO3P It is characterized by the presence of a phosphonic acid group attached to a cyanophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Cyanophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenylboronic acid with a phosphonic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Cyanophenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The phosphonic acid group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

Scientific Research Applications

(4-Cyanophenyl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

  • 4-Cyanophenylphosphonic acid
  • Phosphonic acid
  • Phosphinic acid

Comparison: (4-Cyanophenyl)phosphonic acid is unique due to the presence of both a cyanophenyl group and a phosphonic acid group. This combination imparts distinct chemical properties, such as increased acidity and the ability to form strong hydrogen bonds. Compared to phosphonic acid and phosphinic acid, this compound offers enhanced reactivity and potential for diverse applications .

Properties

IUPAC Name

(4-cyanophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNGJVDKKRAVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299330
Record name (4-cyanophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16672-78-9
Record name NSC129453
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129453
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Record name (4-cyanophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Cyanophenyl)phosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the limitations of using (4-Cyanophenyl)phosphonic acid for modifying nickel oxide in OPV devices?

A1: While this compound successfully improves energy level alignment in NiO-based OPVs, it can also introduce a transport barrier at the interface, hindering charge transport and negatively impacting the device's fill factor []. This highlights the importance of considering not only energy level alignment but also interfacial charge transport dynamics when designing surface modifications for OPV devices.

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